molecular formula C9H12N4OS B2669118 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 895006-59-4

3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2669118
CAS No.: 895006-59-4
M. Wt: 224.28
InChI Key: YRVONJSSQHPYII-UHFFFAOYSA-N
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Description

3-(Ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, contributes to its potential as a pharmacologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization: The intermediate formed is then cyclized to form the triazolopyrimidine core. This step often requires heating and the use of a suitable catalyst.

    Introduction of the Ethylthio Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and halides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Triazolopyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

3-(Ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: Similar structure but with a methylthio group instead of an ethylthio group.

    5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: Lacks the ethylthio group.

    3-(Ethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one: Similar structure but without the dimethyl groups.

Uniqueness

The presence of both the ethylthio group and the dimethyl groups in 3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one contributes to its unique chemical properties and biological activities. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a promising candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-ethylsulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-4-15-9-12-11-8-10-7(14)5(2)6(3)13(8)9/h4H2,1-3H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVONJSSQHPYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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